![molecular formula C8H8BrFO B2965391 2-Bromo-3-methoxybenzyl fluoride CAS No. 1780793-90-9](/img/structure/B2965391.png)
2-Bromo-3-methoxybenzyl fluoride
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Overview
Description
“2-Bromo-3-methoxybenzyl fluoride” is a chemical compound with the CAS Number: 1780793-90-9 . Its IUPAC name is 2-bromo-1-(fluoromethyl)-3-methoxybenzene . The molecular weight of this compound is 219.05 . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “2-Bromo-3-methoxybenzyl fluoride” is C8H8BrFO . The InChI code for this compound is 1S/C8H8BrFO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“2-Bromo-3-methoxybenzyl fluoride” is a liquid at room temperature . It has a molecular weight of 219.05 . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Functionalized Benzothiophenes and Benzofurans Synthesis : A study by Capperucci et al. (2009) demonstrates the use of fluoride-ion-induced reactivity for synthesizing functionalized benzothiophenes and benzofurans, suggesting potential applications of 2-Bromo-3-methoxybenzyl fluoride in synthesizing heterocyclic compounds with potential pharmaceutical relevance (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Protecting Groups in Organic Synthesis : Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, highlighting the role of similar bromo and fluoro compounds in synthesizing protected intermediates for complex organic molecules. This could imply the utility of 2-Bromo-3-methoxybenzyl fluoride in protecting group strategies (Crich, Li, & Shirai, 2009).
Activation of Esters : A novel approach by Matsumoto, Wang, and Maruoka (2021) for the activation of esters using a copper/Selectfluor system suggests potential applications for 2-Bromo-3-methoxybenzyl fluoride in ester activation and amide or peptide synthesis, contributing to medicinal chemistry research (Matsumoto, Wang, & Maruoka, 2021).
Material Applications
- Layered Double Hydroxides (LDHs) : Research by Theiss et al. (2014) on the removal of halogen elements from aqueous solutions using LDHs could hint at the application of 2-Bromo-3-methoxybenzyl fluoride in environmental chemistry, particularly in water purification processes (Theiss, Couperthwaite, Ayoko, & Frost, 2014).
Advanced Applications
Positron Emission Tomography (PET) : Zaitsev et al. (2002) discussed synthesizing fluorinated α-amino acids for PET, suggesting that 2-Bromo-3-methoxybenzyl fluoride could be valuable in synthesizing radiotracers for diagnostic imaging (Zaitsev et al., 2002).
Photodynamic Therapy : A study on the synthesis and characterization of zinc phthalocyanine with high singlet oxygen quantum yield for photodynamic therapy by Pişkin, Canpolat, and Öztürk (2020) suggests potential research applications for 2-Bromo-3-methoxybenzyl fluoride in developing photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methoxybenzyl fluoride is the carbon atoms in organic compounds during the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-3-methoxybenzyl fluoride interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the presence of a transition metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Bromo-3-methoxybenzyl fluoride . This reaction results in the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its molecular weight of 21905 suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 2-Bromo-3-methoxybenzyl fluoride is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methoxybenzyl fluoride can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent used in the reaction can also affect the efficacy and stability of 2-Bromo-3-methoxybenzyl fluoride .
properties
IUPAC Name |
2-bromo-1-(fluoromethyl)-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLHMMVQELNQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxybenzyl fluoride | |
CAS RN |
1780793-90-9 |
Source
|
Record name | 2-Bromo-3-methoxybenzyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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